molecular formula C7H8ClNO2 B13070599 ethyl 5-chloro-1H-pyrrole-2-carboxylate CAS No. 1254110-76-3

ethyl 5-chloro-1H-pyrrole-2-carboxylate

Cat. No.: B13070599
CAS No.: 1254110-76-3
M. Wt: 173.60 g/mol
InChI Key: YXCNXXHKGXYQGT-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a chlorine atom at the 5-position and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1H-pyrrole-2-carboxylate typically involves the reaction of 5-chloro-1H-pyrrole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylate derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Substitution: Products with various functional groups replacing the chlorine atom.

    Reduction: Ethyl 5-chloro-1H-pyrrole-2-methanol.

    Oxidation: Pyrrole-2,5-dicarboxylate derivatives.

Scientific Research Applications

Ethyl 5-chloro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in the study of enzyme interactions and metabolic pathways.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromo-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 5-fluoro-1H-pyrrole-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 5-iodo-1H-pyrrole-2-carboxylate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

Ethyl 5-chloro-1H-pyrrole-2-carboxylate is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence its reactivity and interactions with other molecules, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 5-chloro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCNXXHKGXYQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218130
Record name 1H-Pyrrole-2-carboxylic acid, 5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254110-76-3
Record name 1H-Pyrrole-2-carboxylic acid, 5-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254110-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxylic acid, 5-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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